(2,4-difluoropyrimidin-5-yl)boronic Acid

Description

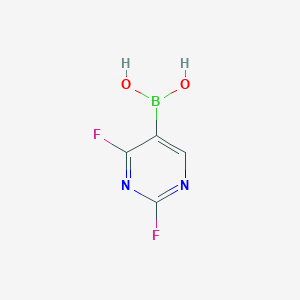

(2,4-Difluoropyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a pyrimidine core substituted with fluorine atoms at the 2- and 4-positions and a boronic acid (-B(OH)₂) group at the 5-position. Boronic acids are pivotal in medicinal chemistry and organic synthesis due to their versatility in Suzuki-Miyaura cross-coupling reactions and their ability to reversibly bind diols, enabling applications in targeted drug delivery and enzyme inhibition . Fluorine substituents enhance the acidity of the boronic acid group, strengthening interactions with biological targets such as sialic acid residues on tumor cells or enzyme active sites .

Properties

CAS No. |

1029654-41-8 |

|---|---|

Molecular Formula |

C4H3BF2N2O2 |

Molecular Weight |

159.89 g/mol |

IUPAC Name |

(2,4-difluoropyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C4H3BF2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H |

InChI Key |

AJSQDLVTVSHYKF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(N=C1F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation

- Starting Material: 2,4-Difluoropyrimidin-5-yl halide (e.g., 2,4-difluoropyrimidin-5-yl chloride or bromide)

- Boron Source: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium complexes, often Pd(PPh3)4 or palladium precatalysts with biaryl phosphine ligands such as XPhos or SPhos

- Base: Potassium phosphate (K3PO4), potassium carbonate (K2CO3), or sodium acetate

- Solvent: Tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF)

- Temperature: Room temperature to moderate heating (25–80 °C)

- Atmosphere: Inert gas (nitrogen or argon)

The reaction mechanism involves oxidative addition of the pyrimidinyl halide to the palladium catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronic ester intermediate. Subsequent hydrolysis or direct isolation yields the boronic acid.

Table 1: Typical Reaction Conditions for Pd-Catalyzed Borylation of 2,4-Difluoropyrimidin-5-yl Halides

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 or Pd(II) precatalyst | 1–5 mol% |

| Ligand | XPhos or SPhos | 2–10 mol% |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | 1.2–3 equiv |

| Base | K3PO4, K2CO3, NaOAc | 2–3 equiv |

| Solvent | THF, 1,4-dioxane, DMF | 2–5 mL per mmol substrate |

| Temperature | 25–80 °C | Room temperature preferred for sensitive substrates |

| Reaction Time | 2–24 hours | Depends on substrate and conditions |

| Atmosphere | Nitrogen or argon | To prevent catalyst degradation |

Specific Literature Examples and Findings

Vulcanchem Synthesis Summary

According to Vulcanchem (2024), the synthesis of (2,4-difluoropyrimidin-5-yl)boronic acid is achieved by palladium-catalyzed borylation of the corresponding halide precursor using bis(pinacolato)diboron under inert atmosphere with a base present. This method yields the boronic acid suitable for Suzuki-Miyaura cross-coupling reactions, with the fluorine substituents enhancing the compound's reactivity and stability.

Pd-Catalyzed Borylation Optimization Studies

A detailed study on palladium-catalyzed borylation of aryl halides (applicable to pyrimidinyl halides) shows that the choice of ligand and palladium source critically affects yield and reaction efficiency. For example, the use of biaryl phosphine ligands such as XPhos with μ-OMs palladium dimers as precatalysts can achieve yields up to 93% at room temperature in THF within 2 hours. This suggests that similar conditions can be optimized for 2,4-difluoropyrimidin-5-yl halides.

Table 2: Selected Catalyst and Ligand Effects on Borylation Yield (Model Reaction)

| Entry | Catalyst Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 | None | THF | 25 | 4 | 75 |

| 2 | Pd(μ-OMs) dimer | XPhos | THF | 25 | 2 | 93 |

| 3 | Pd(μ-Cl) dimer | SPhos | THF | 25 | 2 | 85 |

Alternative Preparation via Lithiation and Boronation

A patent describing the preparation of related pyrimidine boronic acid pinacol esters outlines a multi-step approach involving:

- Bromination of 2-chloropyrimidine to 2-chloro-5-bromopyrimidine using N-bromosuccinimide catalyzed by boron trifluoride etherate.

- Preparation of a mixed organometallic reagent (n-butylmagnesium lithium) at low temperature (-20 to -10 °C).

- Addition of 2-chloro-5-bromopyrimidine to the organometallic reagent followed by reaction with methoxy pinacol borate or isopropoxy borate pinacol ester to form the boronic acid pinacol ester.

- Hydrolysis or further reaction to yield the free boronic acid.

This method is more complex but allows for the preparation of boronic acid derivatives with different substitution patterns and can be adapted for fluorinated pyrimidines.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-catalyzed borylation | 2,4-Difluoropyrimidin-5-yl halide | Bis(pinacolato)diboron, Pd catalyst, base | Room temp to 80 °C, inert atmosphere | High yield, mild conditions, scalable | Requires palladium catalyst, sensitive to moisture |

| Organometallic lithiation-boronation | 2-Chloro-5-bromopyrimidine | n-BuLi/n-BuMgBr, pinacol borate esters | Low temp (-20 °C), multiple steps | Versatile for various derivatives | More complex, sensitive reagents, low temp needed |

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. Key findings include:

Table 1: Representative Suzuki–Miyaura Reaction Conditions

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|---|

| 6-Bromoquinoline | Pd(OAc)₂/XPhos (5 mol%) | K₃PO₄ | Dioxane | 40 | 91% | |

| Aryl chlorides | PdCl₂(dppf)/Et₃N | – | THF | 25–80 | 68–91% |

-

Mechanistic Notes :

Nucleophilic Aromatic Substitution

The fluorine atoms at the 2- and 4-positions of the pyrimidine ring enable regioselective substitution under basic conditions:

Table 2: Substitution Reactions with Amines

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | EtOH, Et₃N, 20°C, 1 h | 2-Morpholinopyrimidin-5-ylboronic acid | 70% | |

| – | KOAc, 80°C, 5 h | Deboronation observed | – |

-

Fluorine substituents reduce the reactivity of the pyrimidine ring compared to chloro analogues, requiring elevated temperatures or stronger bases for displacement .

Stability and Disproportionation

Under basic conditions, boronic acids may undergo disproportionation. For (2,4-difluoropyrimidin-5-yl)boronic acid:

-

Base-Induced Disproportionation :

Challenges and Limitations

Scientific Research Applications

(2,4-Difluoropyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-difluoropyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This process facilitates the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Anticancer Potential

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.8 µM (triple-negative breast cancer) due to extended aromaticity enhancing membrane penetration .

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.5 µM; hydroxyl group facilitates hydrogen bonding with cellular targets .

- Target Compound : Fluorine atoms may improve selectivity for tumor-associated glycoproteins, though direct cytotoxicity data are lacking .

Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .

- Bortezomib : Boronic acid-containing proteasome inhibitor; fluorine in the target compound may analogously enhance proteasome binding .

Biological Activity

(2,4-Difluoropyrimidin-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on antibacterial, anticancer, and enzyme inhibition effects, supported by data tables and relevant case studies.

(2,4-Difluoropyrimidin-5-yl)boronic acid features a unique substitution pattern that enhances its electronic properties, making it a valuable candidate for drug design. The dual fluorination may improve its interactions with biological targets, such as proteins and enzymes. Its ability to form boronate esters facilitates further exploration of its behavior in biological systems.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of boronic acids, including (2,4-difluoropyrimidin-5-yl)boronic acid. For instance, research indicates that boronic acids can inhibit the growth of various bacteria by targeting β-lactamases, enzymes that confer antibiotic resistance. In particular, boronic acid transition state inhibitors have shown promise against extended-spectrum β-lactamases (ESBLs) like KPC and CTX-M .

Table 1: Antibacterial Efficacy of Boronic Acids

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2,4-Difluoropyrimidin-5-yl)boronic acid | Escherichia coli (ATCC 25922) | 6.50 mg/mL |

| Boronic Acid Transition State Inhibitors | KPC-2 and CTX-M ESBLs | Varies by compound |

Anticancer Activity

The anticancer potential of (2,4-difluoropyrimidin-5-yl)boronic acid has been investigated through various in vitro studies. Boronic acids are known to induce cytotoxic effects on cancer cell lines while exhibiting minimal toxicity to healthy cells. For example, compounds derived from boronic acids have shown significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .

Table 2: Anticancer Activity of Boronic Acids

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| (2,4-Difluoropyrimidin-5-yl)boronic acid | MCF-7 | 18.76 ± 0.62 |

| Quercetin-derived Boron Compound | MCF-7 | Higher potency than quercetin |

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of (2,4-difluoropyrimidin-5-yl)boronic acid. Studies have reported that this compound exhibits varying degrees of inhibition against different enzymes:

Table 3: Enzyme Inhibition Activity

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results indicate that (2,4-difluoropyrimidin-5-yl)boronic acid can effectively inhibit key enzymes involved in various physiological processes, suggesting its potential use in treating conditions related to enzyme dysregulation.

Case Studies and Research Findings

- Antibacterial Studies : A study evaluated the effectiveness of various boronic acids against Gram-negative bacteria, revealing that (2,4-difluoropyrimidin-5-yl)boronic acid exhibited significant antibacterial activity against E. coli at concentrations of 6.50 mg/mL .

- Cytotoxicity Assessments : Research involving the MCF-7 breast cancer cell line demonstrated that this compound has a high cytotoxic effect compared to healthy cell lines, indicating its potential as a chemotherapeutic agent .

- Enzyme Interaction Models : Computational studies have modeled the interaction between boronic acids and insulin, highlighting their potential as stabilizers for insulin and other therapeutic proteins .

Q & A

Q. What are the key synthetic challenges and methodologies for preparing (2,4-difluoropyrimidin-5-yl)boronic Acid?

Synthesizing aromatic boronic acids like (2,4-difluoropyrimidin-5-yl)boronic Acid often requires multi-step protocols due to purification challenges. Boronic acids are prone to dehydration and trimerization, complicating isolation. A common strategy involves synthesizing boronic ester precursors (e.g., pinacol esters) first, which are more stable and easier to purify. Subsequent hydrolysis under mild acidic conditions yields the free boronic acid. Fluorinated pyrimidine scaffolds may require halogen-directed borylation (e.g., Miyaura borylation) or cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. Computational tools like the Boronic Acid Navigator can aid in selecting optimal building blocks for synthetic routes .

Q. How can spectroscopic and chromatographic techniques characterize the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine substituent positions, while NMR confirms boronic acid formation and detects boroxine byproducts.

- Mass Spectrometry (MS) : MALDI-MS requires derivatization with diols (e.g., 1,2-ethanediol) to prevent boroxine formation, enabling accurate mass determination of the parent compound .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity, while post-column derivatization using diol-containing reagents (e.g., alizarin red S) confirms boronic acid functionality .

Q. What thermodynamic principles govern its diol-binding interactions in aqueous solutions?

Boronic acids reversibly bind 1,2- or 1,3-cis-diols via esterification, with binding constants () influenced by pH, electronic effects, and steric hindrance. Fluorine substituents on the pyrimidine ring enhance Lewis acidity (via electron-withdrawing effects), strengthening diol binding at physiological pH. Thermodynamic studies using isothermal titration calorimetry (ITC) or fluorescence titration can quantify values, while stopped-flow kinetics reveal rapid equilibria (seconds to minutes) dependent on diol structure (e.g., fructose > glucose affinity) .

Advanced Research Questions

Q. How do fluorine substituents influence electronic properties, binding kinetics, and biological activity?

The 2,4-difluoro groups on the pyrimidine ring modulate electronic effects:

- Acidity Enhancement : Fluorine increases the boronic acid’s Lewis acidity, accelerating diol esterification and improving binding to glycoproteins or cellular targets.

- Kinetic Selectivity : Stopped-flow studies show fluorine’s electron-withdrawing effects reduce activation energy for "on" rates (), favoring rapid binding with high-affinity diols (e.g., cell-surface glycans).

- Biological Activity : Fluorine improves metabolic stability and target engagement in anticancer agents (e.g., tubulin polymerization inhibitors), as seen in combretastatin analogs .

Q. What strategies mitigate non-specific interactions in glycoprotein binding studies?

Immobilized boronic acids (e.g., on microfluidic surfaces) often exhibit secondary hydrophobic or electrostatic interactions with proteins. To enhance specificity:

- Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce non-specific binding.

- Competitive Elution : Apply sorbitol or fructose to displace weakly bound glycoproteins while retaining high-affinity targets.

- Surface Engineering : Incorporate hydrophilic spacers (e.g., polyethylene glycol) to minimize hydrophobic interference .

Q. How can researchers address contradictions in biological activity data across cell-based assays?

Discrepancies may arise from differences in cell permeability, off-target effects, or boronic acid stability. Methodological considerations include:

- Prodrug Design : Use ester-protected boronic acids to improve cellular uptake, followed by intracellular esterase activation.

- Orthogonal Assays : Combine tubulin polymerization assays (e.g., IC = 21–22 µM) with apoptosis markers (e.g., FACScan for caspase activation) to validate mechanism-specific activity .

- Metabolic Profiling : LC-MS/MS monitors intracellular degradation products (e.g., boroxines) that may reduce efficacy .

Q. What advanced analytical methods resolve characterization challenges for boronic acid derivatives?

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition pathways, critical for flame-retardant or high-temperature applications.

- X-ray Crystallography : Resolves boronic acid-diol complex structures to guide rational drug design.

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics and selectivity on functionalized surfaces .

Q. How can computational modeling optimize boronic acid-drug interactions with biological targets?

- Docking Studies : Simulate interactions with proteases or tubulin using software like AutoDock Vina, focusing on boronic acid’s sp-hybridized boron as a transition-state mimic.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models covalent binding mechanisms (e.g., proteasome inhibition) to predict inhibitory constants ().

- Machine Learning : Tools like the Boronic Acid Navigator prioritize substituents for enhanced binding affinity or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.